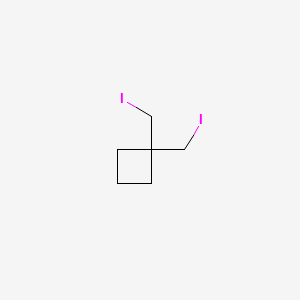

1,1-Bis(iodomethyl)cyclobutane

Description

Properties

IUPAC Name |

1,1-bis(iodomethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10I2/c7-4-6(5-8)2-1-3-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIPTYNQUAFCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499061 | |

| Record name | 1,1-Bis(iodomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65478-57-1 | |

| Record name | 1,1-Bis(iodomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(iodomethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Bis(iodomethyl)cyclobutane

This guide provides a comprehensive overview of the synthesis and characterization of 1,1-bis(iodomethyl)cyclobutane, a valuable bifunctional building block in modern organic synthesis. Its strained cyclobutane core and two reactive iodomethyl groups make it a key precursor for constructing complex molecular architectures, including highly strained polycyclic systems and functionalized sp³-rich scaffolds.[1] This document is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical insights and detailed, field-proven experimental protocols.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available diethyl 1,1-cyclobutanedicarboxylate. This strategy involves:

-

Reduction: A robust reduction of the diester to the corresponding diol, 1,1-bis(hydroxymethyl)cyclobutane.

-

Iodination: A high-yielding conversion of the diol to the target diiodide.

This pathway is selected for its reliability, scalability, and the relative ease of purification of the intermediates and the final product.

Part I: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane

The foundational step is the reduction of the ester functionalities. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean conversion of the sterically accessible ester groups to primary alcohols.[2]

Causality Behind Experimental Choices:

-

Reagent: LiAlH₄ is a powerful, unhindered nucleophilic reducing agent, ideal for the complete reduction of esters, which are less reactive than ketones or aldehydes.

-

Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic ether that effectively solvates the lithium cation and does not react with the hydride reagent. Strict anhydrous conditions are critical to prevent quenching of the highly reactive LiAlH₄ by water.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the ester. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol: Reduction of Diethyl 1,1-cyclobutanedicarboxylate

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of anhydrous nitrogen.

-

Reagent Suspension: Anhydrous THF (150 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (2.3 g). The resulting suspension is stirred and cooled to 0 °C in an ice bath.[2]

-

Substrate Addition: A solution of diethyl 1,1-cyclobutanedicarboxylate (23.3 g) in anhydrous THF (50 mL) is added dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.[2]

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ester.[2]

-

Work-up (Fieser Method): The reaction mixture is cooled again to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (2.3 mL), followed by 15% aqueous sodium hydroxide solution (2.3 mL), and finally water again (6.9 mL). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Purification: The mixture is stirred for an additional 30 minutes until a white, granular precipitate forms. The solid is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclobutane as a white solid. The product is often of sufficient purity for the next step without further purification.

Part II: Synthesis of this compound

The conversion of the diol to the diiodide is achieved via a modified Appel reaction. This method utilizes triphenylphosphine (PPh₃) and iodine (I₂) and is highly efficient for converting primary alcohols to iodides with minimal side reactions.[3][4][5]

Causality Behind Experimental Choices:

-

Reagent System: The combination of PPh₃ and I₂ in situ forms an iodophosphonium iodide species. The alcohol's oxygen atom then attacks the electrophilic phosphorus, displacing an iodide ion.[6]

-

Imidazole: Imidazole is added as a mild, non-nucleophilic base. It serves two purposes: it activates the iodine and neutralizes the HI generated during the reaction, which can prevent acid-catalyzed side reactions.[3]

-

SN2 Displacement: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom of the activated alcohol in an Sₙ2 fashion, leading to the desired alkyl iodide and triphenylphosphine oxide as a byproduct.[6] This mechanism ensures a clean inversion of configuration if a chiral center were present, though it is not relevant for this symmetric substrate.

-

Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Using a nonpolar solvent for extraction and a simple filtration through a plug of silica gel is an effective strategy for its separation from the nonpolar product.

Experimental Protocol: Iodination of 1,1-Bis(hydroxymethyl)cyclobutane

-

Preparation: To a stirred solution of triphenylphosphine (1.5 equivalents per hydroxyl group) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add imidazole (1.5 eq. per OH group).[3]

-

Iodine Addition: Iodine (1.5 eq. per OH group) is added portion-wise. The solution will turn dark brown. Stir for 10-15 minutes until the reagents are fully dissolved and the reactive intermediate has formed.[7]

-

Substrate Addition: A solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Monitor the reaction by TLC until the starting diol is fully consumed.

-

Work-up: The reaction is quenched by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, which is observed by the disappearance of the brown color.[5]

-

Extraction: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is dissolved in a minimal amount of a nonpolar solvent (e.g., hexane) to precipitate most of the triphenylphosphine oxide. The suspension is filtered, and the filtrate is concentrated. The residue is then passed through a short plug of silica gel, eluting with hexane, to afford pure this compound as a colorless or pale yellow oil.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H NMR | ~3.45 | Singlet (s) | 4H | -CH ₂I | Protons on carbon adjacent to the highly electronegative iodine atom are significantly deshielded. |

| ~2.20 | Triplet (t) | 4H | -CH ₂-CH₂- (ring) | Protons on the C2 and C4 positions of the cyclobutane ring. | |

| ~1.90 | Quintet (p) | 2H | -CH₂-CH ₂-CH₂- (ring) | Proton on the C3 position of the cyclobutane ring, split by four adjacent protons. | |

| ¹³C NMR | ~15 | - | - | -C H₂I | The carbon atom bonded to iodine is shifted significantly downfield due to the halogen's deshielding effect. |

| ~35 | - | - | C (CH₂I)₂ | Quaternary carbon of the cyclobutane ring. | |

| ~32 | - | - | -C H₂-CH₂- (ring) | Carbons at the C2 and C4 positions of the ring. | |

| ~18 | - | - | -CH₂-C H₂-CH₂- (ring) | Carbon at the C3 position of the ring. |

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The splitting patterns for the cyclobutane ring protons can be complex due to the ring's puckered conformation and may appear as multiplets.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the compound's structure through characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Data

| m/z Value | Proposed Fragment | Rationale |

| 336 | [C₆H₁₀I₂]⁺ | Molecular ion (M⁺) peak, confirming the molecular formula. |

| 209 | [M - I]⁺ | Loss of one iodine atom, a very common fragmentation pathway for iodoalkanes. |

| 127 | [I]⁺ | The presence of an iodine cation is a strong indicator of an iodine-containing compound.[11] |

| 81 | [C₆H₉]⁺ | Loss of both iodine atoms and one proton. |

| 57 | [C₄H₉]⁺ | Fragmentation of the cyclobutane ring.[11] |

Applications in Organic Synthesis

This compound is not merely a synthetic target but a versatile intermediate. Its primary utility lies in its ability to undergo intramolecular coupling reactions to form highly strained bicyclic systems, such as derivatives of bicyclo[1.1.1]pentane, which are increasingly recognized as valuable bioisosteres for phenyl rings in medicinal chemistry.[12] Furthermore, the two iodomethyl groups can be displaced by a wide range of nucleophiles to install other functionalities, making it a gateway to a diverse array of 1,1-disubstituted cyclobutane derivatives.[13][14]

Conclusion

This guide has detailed a reliable and well-understood synthetic route to this compound from a common starting material. The two-step reduction-iodination sequence is robust and scalable. The provided characterization data, including predicted NMR and MS values, establish a benchmark for verifying the successful synthesis and purity of this important chemical building block. The protocols and insights contained herein are designed to empower researchers to confidently synthesize and utilize this compound in their advanced synthetic endeavors.

References

- Reddy, P. et al. A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. American Chemical Society.

- A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Journal of Chemical Sciences.

- Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. PrepChem.com.

- Skaanderup, P. R. et al. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 1721-1727.

- Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Taylor & Francis Online.

-

Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses Procedure. [Link]

-

The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

-

Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. YouTube. [Link]

-

Cyclobutane low high resolution H-1 proton nmr spectrum. docbrown.info. [Link]

-

This compound. Crysdot LLC. [Link]

-

1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. [Link]

-

Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

-

Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

-

Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Communications. [Link]

-

Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

-

Structure Characterization of Cyclobutane-containing Polymer. ResearchGate. [Link]

-

Experimental and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. PubMed. [Link]

-

Mass spectrum of 1-iodobutane. docbrown.info. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ias.ac.in [ias.ac.in]

- 8. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclobutane synthesis [organic-chemistry.org]

Physicochemical properties of 1,1-Bis(iodomethyl)cyclobutane

An In-depth Technical Guide to 1,1-Bis(iodomethyl)cyclobutane: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and serve as a versatile bioisostere.[1][2][3] this compound emerges as a pivotal building block for introducing this four-membered carbocycle into complex molecular architectures. Its geminal bis(iodomethyl) functionality provides two reactive centers for constructing spirocyclic systems or for the divergent synthesis of novel cyclobutane-containing compounds. This guide offers a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility for researchers and professionals in drug development.

The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

The incorporation of a cyclobutane ring into drug candidates can significantly enhance pharmacological properties.[4] Unlike flexible acyclic linkers or larger cycloalkanes, the cyclobutane ring is conformationally restricted, adopting a puckered geometry.[4] This rigidity can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing potency.[2]

Key strategic advantages of using the cyclobutane scaffold include:

-

Conformational Restriction: The rigid framework allows for the precise three-dimensional positioning of pharmacophoric groups, optimizing interactions with enzyme active sites or receptors.[3][5]

-

Metabolic Stability: The carbon-rich framework can block sites of metabolism, leading to a more favorable pharmacokinetic profile.[2]

-

Bioisosteric Replacement: Cyclobutane can act as a bioisostere for other common groups like gem-dimethyl units or alkenes, improving properties such as solubility and metabolic stability.[2]

-

Accessing Hydrophobic Pockets: The nonpolar nature of the cyclobutane ring is effective for occupying hydrophobic pockets in protein targets.[5]

This compound serves as an ideal entry point for harnessing these advantages. The two primary iodide leaving groups facilitate efficient derivatization, making it a powerful tool for library synthesis and lead optimization campaigns.

Caption: Role of this compound in Drug Discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. The key properties of this compound are summarized below.

Quantitative Data

| Property | Value | Source |

| CAS Number | 65478-57-1 | [6] |

| Molecular Formula | C₆H₁₀I₂ | Inferred from Name |

| Molecular Weight | 335.95 g/mol | |

| Boiling Point | 274.1 ± 13.0 °C at 760 mmHg | |

| Appearance | Solid or liquid | [6] |

| Purity | Commercially available at 90% to 95+% | [6] |

| Storage | Store in a sealed, air-resistant container | [6] |

Solubility Profile

While comprehensive quantitative solubility data is not widely published, based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents.[7] Its large, polarizable iodine atoms and hydrocarbon scaffold suggest good solubility in nonpolar and polar aprotic solvents.

| Solvent Class | Representative Solvents | Expected Solubility |

| Nonpolar Aprotic | Hexanes, Toluene, Benzene | Soluble |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | Soluble |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble |

| Aqueous | Water | Insoluble |

Rationale: The molecule lacks hydrogen bond donating capabilities, limiting its interaction with protic solvents like water and alcohols. It will readily dissolve in solvents that can engage in van der Waals forces and dipole-dipole interactions.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Key signals would include:

-

A singlet for the four protons of the two iodomethyl (-CH₂I) groups. The high electronegativity of iodine would shift this signal downfield.

-

Multiplets for the six protons on the cyclobutane ring. The puckered nature of the ring may lead to distinct signals for the axial and equatorial protons.[10][11]

-

-

¹³C NMR: The carbon NMR spectrum would show three distinct signals:

-

One signal for the two equivalent iodomethyl carbons (-CH₂I).

-

One signal for the quaternary carbon of the cyclobutane ring (C1).

-

One signal for the four equivalent methylene carbons of the cyclobutane ring (C2, C3, C4).

-

-

IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching and bending vibrations.

-

C-H stretching frequencies just below 3000 cm⁻¹ characteristic of sp³ hybridized carbons.[12]

-

CH₂ scissoring and rocking vibrations in the 1470-1430 cm⁻¹ and 800-700 cm⁻¹ regions, respectively.

-

A C-I stretching vibration, which is typically weak and found at low frequencies (around 500-600 cm⁻¹).

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) at m/z 335.95. A prominent feature would be the isotopic pattern associated with iodine. The loss of one or both iodine atoms would lead to significant fragmentation peaks.

Synthesis and Handling

A robust and scalable synthesis is crucial for the widespread adoption of any chemical building block. This compound can be readily prepared from commercially available 1,1-cyclobutanedimethanol via a two-step sequence.

Proposed Synthesis Workflow

The most common and effective method to convert primary alcohols to primary iodides is a two-step process involving the conversion of the alcohol to a better leaving group (such as a tosylate or mesylate), followed by a Finkelstein reaction with an iodide salt.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1,1-cyclobutanedimethanol.

Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclobutane (Intermediate)

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,1-cyclobutanedimethanol (1.0 eq) in anhydrous pyridine (10-15 mL per gram of diol) and cool the solution to 0 °C in an ice bath.

-

Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the tosyl chloride and at 0 °C to control the exothermic reaction.

-

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting diol.

-

Workup: Pour the reaction mixture into a beaker containing ice-cold 2M HCl (aq). This will precipitate the product and neutralize the excess pyridine. Stir for 30 minutes.

-

Isolation: Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove residual pyridine.

-

Purification: Recrystallize the crude product from ethanol to yield pure 1,1-Bis(tosyloxymethyl)cyclobutane.

Step 2: Synthesis of this compound (Finkelstein Reaction)

-

Reaction Setup: In a round-bottom flask, dissolve the 1,1-Bis(tosyloxymethyl)cyclobutane intermediate (1.0 eq) in acetone. Add sodium iodide (NaI, 2.5-3.0 eq).

-

Causality: Acetone is the classic solvent for the Finkelstein reaction because sodium iodide is soluble in it, while the sodium tosylate byproduct is not. This insolubility drives the reaction equilibrium toward the product side according to Le Châtelier's principle.

-

-

Reflux: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC. The formation of a white precipitate (sodium tosylate) is a visual indicator of reaction progress.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, and wash it sequentially with water and saturated sodium thiosulfate solution (to remove any traces of I₂) until the organic layer is colorless. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a nonpolar eluent like hexanes) or by vacuum distillation.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the primary alkyl iodide groups, which are excellent substrates for nucleophilic substitution (Sₙ2) reactions.

Nucleophilic Substitution Reactions

This di-iodide can react with a wide range of mono- and di-nucleophiles to generate diverse molecular scaffolds.

Caption: Reactivity of this compound.

Protocol: Synthesis of a Spirocyclic Amine

Objective: To demonstrate the utility of this compound in constructing a spirocyclic system, a common motif in drug candidates.

-

Reaction Setup: In a round-bottom flask, dissolve a primary amine (e.g., benzylamine, 1.0 eq) and this compound (1.05 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: The base is required to neutralize the hydriodic acid (HI) formed during the two successive Sₙ2 reactions. An excess is used to ensure the reaction goes to completion.

-

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The intramolecular cyclization is often the rate-limiting step and requires thermal energy.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of starting materials and the formation of the spirocyclic product.

-

Workup: Cool the reaction to room temperature. If using K₂CO₃, filter off the solids. Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography to isolate the desired spiro-aza-cyclobutane derivative.

Thermal Stability and Decomposition

Alkyl iodides can be sensitive to heat and light, potentially undergoing decomposition. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not available in the literature, general principles apply.[13][14]

-

Decomposition Pathway: Thermal decomposition would likely proceed via homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This would generate radical intermediates.

-

Stability: The compound is expected to have moderate thermal stability. The boiling point of ~274 °C suggests it can withstand elevated temperatures for short periods, such as during vacuum distillation. However, prolonged heating, especially in the presence of impurities, could lead to degradation.

-

Handling and Storage: For long-term stability, it is recommended to store this compound in a sealed, airtight container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[6]

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists and organic synthesis professionals. Its well-defined structure, featuring a rigid cyclobutane core and two reactive primary iodide handles, provides a reliable platform for the synthesis of novel spirocycles and other complex architectures relevant to drug discovery. The straightforward synthesis from commercially available precursors further enhances its accessibility. By understanding its physicochemical properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively leverage this compound to accelerate the development of innovative therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763052, (Iodomethyl)cyclobutane. Retrieved from [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

-

Shi, X., et al. (2008). Synthesis and Evaluation of [123I] Labeled Iodovinyl Amino Acids Syn-, Anti-1-Amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic Acid and 1-Amino-3-iodomethylene-cyclobutane-1-carboxylic Acid as Potential SPECT Brain Tumor Imaging Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

LookChem (n.d.). This compound 65478-57-1. Retrieved from [Link]

-

Radboud Repository (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

-

Crysdot LLC (n.d.). This compound. Retrieved from [Link]

-

ResearchGate (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

ChemRxiv (2022). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. Retrieved from [Link]

-

PubMed (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

-

Royal Society of Chemistry (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. Retrieved from [Link]

-

ChemRxiv (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]

-

Master Organic Chemistry (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Royal Society of Chemistry (1983). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70217641, 1,1-Bis(methoxymethyl)cyclobutane. Retrieved from [Link]

-

J&K Scientific LLC (n.d.). (Iodomethyl)cyclobutane | 16408-62-1. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Chemistry Stack Exchange (2022). How to interpret this pair of IR and 1H NMR spectra? Retrieved from [Link]

-

Springer (2023). Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane. Russian Journal of Physical Chemistry B. Retrieved from [Link]

-

ResearchGate (2018). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]

-

ChemRxiv (2021). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]

-

ResearchGate (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

-

University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

ResearchGate (2022). Study on thermal stability and thermal decomposition mechanism of 1,1-di-tert-butyl peroxy-3,3,5-trimethyl cyclohexane through adiabatic calorimeter and theoretical approach. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. This compound 65478-57-1, CasNo.65478-57-1 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 65478-57-1|this compound|BLD Pharm [bldpharm.com]

- 10. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to Key Chemical Intermediates

A Note on Chemical Identification: This guide addresses a topic with conflicting identifiers. The provided CAS Number, 65478-57-1 , corresponds to the compound 1,1-Bis(iodomethyl)cyclobutane [1][2]. The chemical name provided, "6-Methyl-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine," is structurally different. The most closely related and commercially significant compound is 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine , which has the CAS Number 88965-00-8 and is a key intermediate in pharmaceutical synthesis[3][4][5][6]. To ensure scientific accuracy and provide a comprehensive resource, this guide will detail both compounds in separate, dedicated sections.

Part 1: A Technical Guide to this compound

CAS Number: 65478-57-1

Introduction and Core Properties

This compound is a halogenated aliphatic hydrocarbon. Its strained cyclobutane ring and two reactive iodomethyl groups make it a valuable, albeit specialized, building block in organic synthesis. The presence of two primary alkyl iodides allows for facile nucleophilic substitution reactions, making it an ideal precursor for the construction of spirocyclic systems, where two rings share a single carbon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀I₂ | [2] |

| Molecular Weight | 335.95 g/mol | [7] |

| Appearance | Solid or liquid | [8] |

| Purity | Typically ≥95% | |

| Storage | Store in a sealed, air-resistant place | [8] |

Synthesis and Application Workflow

The primary utility of this compound lies in its role as a dialkylating agent. It is particularly effective for the synthesis of 4-membered spirocycles. A common application involves the reaction with dinucleophiles, such as primary amines or malonic esters, to form heterocyclic or carbocyclic spiro compounds, respectively.

The causality behind this experimental choice is rooted in the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles. The rigid cyclobutane scaffold ensures that the two iodomethyl groups are held in a fixed spatial orientation, predisposing the molecule to form a second ring upon reaction with a suitable dinucleophile.

Caption: Synthetic workflow using this compound.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with care.

-

Hazards: It is classified as causing skin and serious eye irritation and may cause respiratory irritation. Upon combustion, it can release hazardous substances like carbon oxides and hydrogen iodide[9].

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[9].

-

First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air[9].

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes.

-

BenchChem[10]

-

BLDpharm[11]

-

ChemScene (distribute via Sigma-Aldrich)[12]

-

Crysdot LLC

-

Hunan Russell Chemicals Technology Co., Ltd.[8]

Part 2: A Technical Guide to 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

CAS Number: 88965-00-8

Introduction and Core Properties

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine ring system[3]. This scaffold is of significant interest in medicinal chemistry. The compound's primary importance lies in its role as a key intermediate in the synthesis of Zolpidem, a widely used hypnotic drug for the treatment of insomnia[13][14]. Its structure is also found in other biologically active molecules and is a common impurity in Zolpidem preparations[3].

Table 2: Physicochemical Properties of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂ | [5] |

| Molecular Weight | 222.29 g/mol | [5] |

| Appearance | White to Off-White Solid | [15] |

| Melting Point | 205-207°C | [15] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [15] |

| Storage | Sealed in dry, Room Temperature | [15] |

Role in Drug Development: The Synthesis of Zolpidem

The synthesis of Zolpidem from this intermediate is a multi-step process that involves the introduction of an acetamide side chain at the 3-position of the imidazopyridine ring. The nitrogen atoms in the ring system influence its reactivity, making the C3 position susceptible to electrophilic substitution, which is a cornerstone of the synthetic strategies to produce Zolpidem[3][14].

Several synthetic routes exist, but a common pathway involves a Mannich reaction or a Vilsmeier-Haack formylation to introduce a functional group at the C3 position, which is then elaborated to the final N,N-dimethylacetamide group of Zolpidem[14].

Caption: Role of CAS 88965-00-8 in the synthesis of Zolpidem.

Experimental Protocol: Synthesis of the Core Intermediate

The following is a representative, microwave-assisted protocol for the synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (4) based on literature procedures[16].

Materials:

-

5-methylpyridin-2-amine

-

2-bromo-4'-methylacetophenone (or equivalent 4-methylbenzoyl bromide)

-

Sodium hydrogen carbonate (NaHCO₃)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Microwave reactor (e.g., CEM-Discover system)

Step-by-Step Methodology:

-

To a microwave-safe vial, add 5-methylpyridin-2-amine (1 eq), 4-methylbenzoyl bromide (1 eq), and sodium hydrogen carbonate (1.5 eq)[16].

-

Add toluene (e.g., 3 mL for a 3 mmol scale) as the solvent[16].

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 110°C for 40 minutes[16]. The microwave energy accelerates the condensation and cyclization reaction.

-

After the reaction, cool the vial to room temperature and depressurize.

-

Extract the reaction mixture with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by flash chromatography if necessary.

Safety and Handling

-

Hazards: This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation[17][18].

-

Precautions: Handle in a well-ventilated area. Wear standard PPE, including gloves and safety glasses[17]. Avoid breathing dust. Wash hands thoroughly after handling[19].

-

Storage: Keep the container tightly closed and store in a dry, room-temperature environment[15][20].

Commercial Availability and Suppliers

As a key pharmaceutical intermediate, this compound is widely available from numerous suppliers.

-

Aarti Drugs Ltd[21]

-

BLDpharm[20]

-

ChemScene[4]

-

Glenfin Chemicals Pvt Ltd[21]

-

Pharmaffiliates[6]

-

Santa Cruz Biotechnology[5]

References

-

Cas Number Lookup. CAS 65478-57-1 molecular information. [Link]

-

Arkat USA, Inc. A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC 2009 (ii) 315-320. [Link]

-

Pharmaffiliates. CAS No : 88965-00-8 | Product Name : 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. [Link]

-

Angene Chemical. Imidazo[1,2-a]pyridine, 6-methyl-2-(4-methylphenyl)- | 88965-00-8. [Link]

-

Journal of Chemical and Pharmaceutical Research. A novel and efficient process for the preparation of zolpidem, an insomnia drug. J. Chem. Pharm. Res., 2016, 8(4):1162-1166. [Link]

-

LookChem. This compound 65478-57-1. [Link]

-

Arctom Scientific. CAS NO. 88965-00-8 | 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine. [Link]

-

National Institutes of Health (NIH). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules. 2020 Jul; 25(14): 3159. [Link]

- Google Patents. US20070027180A1 - Process for preparing zolpidem.

-

PubChem. (Iodomethyl)cyclobutane | C5H9I | CID 2763052. [Link]

-

CP Lab Safety. This compound, 97% Purity, C6H10I2, 100 mg. [Link]

-

PubChem. 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. [Link]

- Google Patents. WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.

-

ResearchGate. Synthesis of zolpidem in different routes. [Link]

- Google Patents.

-

Biocompare. 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 from Aladdin Scientific. [Link]

-

ResearchGate. Synthesis of 6‐[[(hydroxyimino)phenyl]methyl]‐1‐[(1‐methylethyl)sulfonyl]‐1H‐imidazo[4,5‐b]pyridin‐2‐amine. An aza analogue of enviroxime. [Link]

-

PubChem. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. [Link]

-

Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

-

Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

-

PubMed Central. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. echemi.com [echemi.com]

- 3. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound/CAS:65478-57-1-HXCHEM [hxchem.net]

- 8. This compound 65478-57-1, CasNo.65478-57-1 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. 65478-57-1|this compound|BLD Pharm [bldpharm.com]

- 12. This compound | 65478-57-1 [sigmaaldrich.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. jocpr.com [jocpr.com]

- 15. 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine CAS#: 88965-00-8 [chemicalbook.com]

- 16. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. angenechemical.com [angenechemical.com]

- 18. arctomsci.com [arctomsci.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. 88965-00-8|6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]

- 21. 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine manufacturers and suppliers in india [chemicalbook.com]

Introduction: The Cyclobutane Motif in Modern Drug Discovery

An In-depth Technical Guide to the Reactivity and Stability of 1,1-Bis(iodomethyl)cyclobutane

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has emerged from a structural curiosity to a cornerstone motif in the design of innovative therapeutics.[1][2] Its inherent ring strain results in a rigid, puckered conformation, offering a distinct three-dimensional architecture that contrasts sharply with more flexible aliphatic or larger cycloalkane systems.[3][4] This conformational rigidity can pre-organize appended pharmacophores into a bioactive conformation, enhancing potency and selectivity while potentially improving metabolic stability and overall pharmacokinetic profiles.[2][3][4]

This compound (CAS: 65478-57-1) is a pivotal building block for accessing this valuable chemical space.[5][6] As a bifunctional electrophile, it provides a robust entry point for constructing complex molecular architectures centered around a 1,1-disubstituted cyclobutane core. This guide offers a comprehensive analysis of the reactivity and stability of this reagent, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for its handling, storage, and use in reactions.

| Property | Value | Reference(s) |

| CAS Number | 65478-57-1 | [5] |

| Molecular Formula | C₆H₁₀I₂ | |

| Molecular Weight | 335.95 g/mol | |

| Appearance | Solid or liquid | [6] |

| Boiling Point | ~274.1 °C (Predicted) | |

| Purity | Typically ≥95% | [7] |

Part 1: The Reactivity Profile

The synthetic utility of this compound is dominated by the chemistry of its two primary carbon-iodine bonds. The iodine atom serves as an excellent leaving group, predisposing the molecule to a range of transformations.

Nucleophilic Substitution Reactions (Sₙ2)

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) pathway.[8][9] The carbon atoms of the iodomethyl groups are primary and thus are highly susceptible to backside attack by a wide array of nucleophiles.

Mechanistic Considerations:

-

Excellent Leaving Group: The iodide ion (I⁻) is a superb leaving group due to its large size, which disperses the negative charge, and the relatively low bond dissociation energy of the C-I bond.

-

Steric Hindrance: While the carbons are primary, the quaternary center of the cyclobutane ring creates a neopentyl-like structure. This imposes moderate steric hindrance, which can decrease the reaction rate compared to less substituted alkyl iodides like iodomethane. However, for most nucleophiles, this hindrance is not prohibitive and Sₙ2 reactions proceed effectively, often requiring slightly elevated temperatures or longer reaction times.

-

Double Substitution: The presence of two reactive sites allows for sequential or simultaneous double substitution, enabling the facile synthesis of symmetrical 1,1-disubstituted cyclobutanes. This is particularly valuable for creating spirocyclic systems or for tethering two molecular entities to a rigid core.

Caption: Generalized workflow of the Sₙ2 reaction at an iodomethyl group.

Experimental Protocol: Synthesis of 1,5-Diazaspiro[5.3]nonane via Double Sₙ2 Reaction

This protocol details the synthesis of a spirodiamine from this compound and 1,3-diaminopropane. It is a self-validating system that includes setup, reaction, work-up, and purification.

Materials:

-

This compound (1.0 eq)

-

1,3-Diaminopropane (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator, column chromatography supplies (silica gel)

Caption: Step-by-step experimental workflow for a typical double Sₙ2 reaction.

Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 3.36 g, 10.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and 40 mL of anhydrous acetonitrile.

-

Reagent Addition: Begin stirring the suspension. Slowly add 1,3-diaminopropane (0.82 g, 11.0 mmol) to the flask via syringe over 5 minutes.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting di-iodide is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with additional acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to afford the pure 1,5-diazaspiro[5.3]nonane.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

This compound is a potent and versatile chemical building block. Its reactivity is governed by the principles of Sₙ2 reactions, offering a reliable method for the synthesis of diverse 1,1-disubstituted cyclobutane derivatives. While its stability profile requires careful handling—specifically, protection from excessive heat and light—these constraints are easily managed under standard laboratory conditions. For scientists in drug discovery, this reagent provides an invaluable tool for introducing the conformationally rigid and medicinally relevant cyclobutane scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

-

van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates . ChemMedChem, 17(9), e202200020. [Link]

-

Goodman, T. J., et al. (2008). Synthesis and Evaluation of [123I] Labeled Iodovinyl Amino Acids...as Potential SPECT Brain Tumor Imaging Agents . Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (Iodomethyl)cyclobutane . PubChem Compound Summary for CID 2763052. [Link]

-

van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates . Radboud Repository. [Link]

-

Crysdot LLC. This compound . [Link]

-

Baran, P. S., et al. (2022). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes . ChemRxiv. [Link]

-

van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates . PubMed. [Link]

-

Baran Lab. Cyclobutanes in Organic Synthesis . [Link]

-

Pagenkopf, B. L. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates . Organic Chemistry Frontiers. [Link]

-

CP Lab Safety. This compound, 97% Purity, C6H10I2, 100 mg . [Link]

-

Pharmaguideline. Reactions of Cyclopropane and Cyclobutane . [Link]

-

Bellus, D., et al. (1983). Synthesis and reactivity of compounds with cyclobutane rings. Part III . Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Wang, D., et al. (2020). Photochemical α-selective radical ring-opening reactions... . Chemical Science. [Link]

-

Zakharov, V. V., et al. (2023). Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane . Russian Journal of Physical Chemistry B. [Link]

-

Organic Chemistry Portal. Cyclobutane synthesis . [Link]

-

Kole, G. K., et al. (2014). Reversible single-crystal-to-single-crystal photochemical formation and thermal cleavage of a cyclobutane ring . Angewandte Chemie International Edition. [Link]

-

Pearson+. Draw the substitution product formed by each of the following SN2... . [Link]

-

Fedorova, O. A., et al. (2013). Stereospecific Formation of the rctt Isomer of Bis-crown-Containing Cyclobutane upon [2 + 2] Photocycloaddition... . The Journal of Organic Chemistry. [Link]

-

Pearson+. Show how you would accomplish the following synthetic conversions... . [Link]

-

Dhib, R., et al. (2011). Thermal decomposition kinetic of 1,1-di(tert-butylperoxy)cyclohexane in organic solvents . Journal of Thermal Analysis and Calorimetry. [Link]

-

Kuwahara, S., et al. (2002). Mukaiyama aldol reaction of 1, 2-bis(trimethylsiloxy) cyclobutene catalyzed by magnesium(II) iodide . Tetrahedron Letters. [Link]

-

Barry, A. O., et al. (2020). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides . Inorganic Chemistry. [Link]

-

Homework.Study.com. Does 1-iodopentane use a nucleophilic bimolecular reaction? . [Link]

-

Wikipedia. Cyclobutane . [Link]

-

O'Malley, S. Radical Reactions (Part 1) . Lecture Notes. [Link]

-

ChemSynthesis. 1-chloro-1-(iodomethyl)cyclobutane . [Link]

-

Wierenga, D. R., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads . Chemical Science. [Link]

-

Hopkinson, M. N., et al. (2024). Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions . Journal of the American Chemical Society. [Link]

-

Hopkinson, M. N., et al. (2024). Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions . Journal of the American Chemical Society. [Link]

-

The Organic Chemistry Tutor. (2021). Free Radical Reactions . YouTube. [Link]

-

Padwa, A., et al. (1993). Thermal decomposition of 1,1-bis(methylthio)ethene, pyran-2-one Diels-Alder adducts: An unusual-[5][10]sulfenyl rearrangement . The Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 65478-57-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound 65478-57-1, CasNo.65478-57-1 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Draw the substitution product formed by each of the following SN2... | Study Prep in Pearson+ [pearson.com]

- 9. homework.study.com [homework.study.com]

- 10. Page loading... [wap.guidechem.com]

Molecular structure and conformation of 1,1-Bis(iodomethyl)cyclobutane

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1-Bis(iodomethyl)cyclobutane

Introduction

This compound is a fascinating, yet under-explored, halogenated organic molecule. Its rigid four-membered ring, substituted with two reactive iodomethyl groups geminally positioned, presents a unique scaffold for synthetic chemists. The inherent ring strain of the cyclobutane core, combined with the steric bulk and reactivity of the iodo-substituents, dictates a specific three-dimensional structure and conformational behavior.[1] Understanding these structural nuances is paramount for predicting its reactivity and harnessing its potential as a versatile building block in the synthesis of more complex molecules, particularly spirocyclic systems of interest in medicinal chemistry.[2][3]

This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound. We will delve into a plausible synthetic route, predict its key spectroscopic features, and, through a combination of established principles of conformational analysis and computational data on related systems, elucidate its most probable three-dimensional arrangement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar strained cyclic molecules.

Synthesis of this compound

While dedicated synthetic literature for this compound is scarce, a reliable and scalable synthesis can be readily devised from the commercially available precursor, 1,1-bis(hydroxymethyl)cyclobutane.[4] The proposed synthetic strategy involves a two-step sequence: conversion of the diol to a more reactive intermediate, such as a ditosylate, followed by a Finkelstein reaction to introduce the iodo-substituents.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclobutane

-

To a stirred solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq.) in anhydrous pyridine (approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the purified 1,1-bis(tosyloxymethyl)cyclobutane (1.0 eq.) in acetone (approx. 0.1 M).

-

Add sodium iodide (NaI) (2.5-3.0 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude this compound can be purified by column chromatography on silica gel.

| Reagent | M.W. ( g/mol ) | Supplier Example |

| 1,1-Bis(hydroxymethyl)cyclobutane | 116.16 | Sigma-Aldrich, TCI |

| p-Toluenesulfonyl chloride | 190.65 | Acros Organics, Alfa Aesar |

| Pyridine | 79.10 | Fisher Scientific |

| Sodium Iodide | 149.89 | J.T. Baker, EMD Millipore |

| Acetone | 58.08 | VWR, Honeywell |

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra for this compound, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known effects of substituents on chemical shifts and analysis of related structures.[5][6][7][8]

Predicted ¹H and ¹³C NMR Data

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | -CH₂I | ~3.4 - 3.6 | Singlet (s) | Protons on the carbon bearing the iodine are expected to be significantly deshielded. |

| ¹H | Ring -CH₂- (α to C1) | ~2.2 - 2.4 | Triplet (t) | These protons are adjacent to another methylene group. |

| ¹H | Ring -CH₂- (β to C1) | ~1.9 - 2.1 | Quintet (p) | This proton is coupled to the two adjacent methylene groups. |

| ¹³C | C1 (quaternary) | ~40 - 45 | - | |

| ¹³C | -CH₂I | ~10 - 15 | - | The heavy atom effect of iodine will cause an upfield shift compared to other halogens. |

| ¹³C | Ring -CH₂- | ~30 - 35 | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

-

C-H stretching (sp³): 2850-3000 cm⁻¹

-

CH₂ scissoring: ~1465 cm⁻¹

-

C-I stretching: 500-600 cm⁻¹ (often weak)

Molecular Structure and Conformation

The molecular geometry of this compound is dictated by the inherent strain of the four-membered ring and the steric demands of the two large iodomethyl substituents.

The Puckered Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent C-H bonds.[9][10] This puckering is characterized by a dihedral angle (the puckering angle, θ) between the two C-C-C planes. For unsubstituted cyclobutane, computational studies have determined this angle to be approximately 29.6°.[9]

| Parameter | Value (for unsubstituted cyclobutane) | Reference |

| Puckering Angle (θ) | 29.6° | [9] |

| C-C Bond Length | 1.554 Å | [9] |

| C-C-C Bond Angle | 88.1° | [9] |

Conformation of this compound

In 1,1-disubstituted cyclobutanes, the two substituents are positioned on the same carbon atom. Due to the puckered nature of the ring, one substituent will occupy a pseudo-axial position, while the other will be in a pseudo-equatorial position.[11] This arrangement minimizes steric interactions between the substituents and the rest of the ring.

Caption: A representation of the puckered conformation of this compound, illustrating the pseudo-axial and pseudo-equatorial positions of the iodomethyl groups.

Given the significant steric bulk of the iodomethyl groups, it is highly probable that this compound exists predominantly in this puckered conformation. The molecule will undergo rapid ring flipping at room temperature, interconverting the axial and equatorial positions of the two identical substituents. This dynamic equilibrium means that, on the NMR timescale, the two iodomethyl groups and the corresponding ring protons will appear equivalent.

Applications in Organic Synthesis

The primary synthetic utility of this compound lies in its capacity to act as a precursor for spirocyclic compounds. The two iodomethyl groups can undergo sequential or simultaneous nucleophilic substitution reactions. For instance, reaction with a dinucleophile can lead to the formation of a new ring fused at the C1 position of the cyclobutane ring, generating a spiro[3.n]alkane system, where 'n' depends on the length of the linker in the dinucleophile. These spirocyclic scaffolds are of considerable interest in medicinal chemistry as they introduce three-dimensionality and conformational rigidity into drug candidates.[2][3][12]

General Reaction Scheme for Spirocycle Synthesis

Caption: General scheme for the synthesis of spirocycles from this compound.

Conclusion

This compound, while not extensively studied, presents a compelling molecular architecture for synthetic innovation. Its synthesis is readily achievable from a commercially available diol. The molecule is predicted to adopt a puckered "butterfly" conformation, a hallmark of cyclobutane rings, with its two bulky iodomethyl groups occupying pseudo-axial and pseudo-equatorial positions. This defined, albeit dynamic, three-dimensional structure, coupled with the reactivity of the C-I bonds, makes it a valuable precursor for constructing complex spirocyclic systems. The insights provided in this guide aim to facilitate the exploration and application of this and related strained molecules in the pursuit of novel chemical entities.

References

- Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1937-1939. (URL: not available)

- Fedorov, O. V., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic & Biomolecular Chemistry, 19(32), 7029-7036. (URL: not available)

-

Mykhailiuk, P. K. (2019). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. (URL: [Link])

-

Caminati, W., et al. (1988). Rotational spectrum, dipole moment, and ring-puckering potential of cyclobutane-1,1-d2. Journal of Molecular Spectroscopy, 131(1), 172-184. (URL: [Link])

-

Wang, Y., et al. (2020). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 7(15), 2056-2061. (URL: [Link])

-

López, J. C., et al. (2005). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 122(19), 194316. (URL: [Link])

-

Organic Chemistry Portal. Cyclobutane synthesis. (URL: [Link])

-

Lindsay, V. N., & Charette, A. B. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. ACS Catalysis, 1(8), 953-957. (URL: [Link])

-

doc brown's chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. (URL: [Link])

-

NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (URL: [Link])

-

Abraham, R. J., et al. (2001). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 39(8), 453-462. (URL: [Link])

-

D'auria, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(10), 12187-12224. (URL: [Link])

-

Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. (URL: [Link])

-

Cyclobutanes in Organic Synthesis - Baran Lab. (URL: [Link])

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - ResearchGate. (URL: [Link])

-

Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. (URL: [Link])

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central. (URL: [Link])

-

trans 1,2-Bis-(hydroxymethyl)cyclopropane. - Organic Syntheses Procedure. (URL: [Link])

-

Boger, D. L., et al. (2000). Synthesis and Characterization of a Cyclobutane Duocarmycin Derivative Incorporating the CbBI (1,2,10,11-tetrahydro-9H-cyclobuta[c]benzo[e]indol-4-one) Alkylation Subunit. Journal of the American Chemical Society, 122(26), 6382-6391. (URL: [Link])

-

LibreTexts Chemistry. 4.8: Conformations of Disubstituted Cyclohexanes. (URL: [Link])

-

Sloop, J. C. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 4(2), 23-31. (URL: [Link])

-

LibreTexts Chemistry. 4.4: Conformations of Disubstituted Cyclohexanes. (URL: [Link])

-

1-bis-iodomethyl-cyclobutane molecular information - Cas Number Lookup. (URL: [Link])

-

3,3-Bis(hydroxymethyl)cyclobutan-1-ol | C6H12O3 | CID 19597552 - PubChem. (URL: [Link])

Sources

- 1. baranlab.org [baranlab.org]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

The Rising Star of Strained Scaffolds: A Technical Guide to 1,1-Bis(iodomethyl)cyclobutane in Modern Organic Synthesis

Abstract

The quest for novel molecular architectures with precisely controlled three-dimensional geometries is a perpetual driving force in chemical synthesis, particularly within the realms of pharmaceutical and materials science. Among the myriad of available building blocks, strained carbocycles have garnered considerable attention for their ability to impart unique conformational constraints and physicochemical properties. This technical guide delves into the burgeoning potential of 1,1-bis(iodomethyl)cyclobutane, a versatile and highly reactive intermediate, in the strategic construction of complex organic molecules. We will explore its synthesis, dissect its reactivity, and present detailed protocols for its application in the formation of valuable spirocyclic and bicyclic frameworks, thereby providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this powerful synthetic tool.

The Cyclobutane Motif: A Paradigm of Controlled Strain in Drug Discovery

Historically, strained ring systems were often perceived as esoteric curiosities. However, the contemporary perspective within medicinal chemistry has evolved to recognize the profound advantages offered by scaffolds such as cyclobutane.[1][2] The inherent ring strain of the cyclobutane core does not render it universally unstable, but rather confers a unique set of properties that can be strategically exploited.[3] Its puckered, three-dimensional structure provides a rigid framework that can pre-organize appended functional groups in a well-defined spatial orientation, a critical factor for optimizing interactions with biological targets.[4][5] Furthermore, the incorporation of a cyclobutane moiety can enhance metabolic stability by blocking sites susceptible to enzymatic degradation and improve other crucial pharmacokinetic parameters.[4][5] It is within this context of "escape from flatland" that this compound emerges as a building block of significant interest.

Synthesis of the Cornerstone: Preparation of this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. The most logical and efficient pathway commences with the readily available starting materials, diethyl malonate and 1,3-dibromopropane, to construct the cyclobutane core, followed by functional group manipulations.

Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

The initial step involves a classic malonic ester synthesis to form the cyclobutane ring. This procedure is well-documented and provides a solid foundation for the subsequent transformations.[1][6]

Experimental Protocol:

-

In a suitably sized round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine diethyl malonate (1.0 equiv) and 1,3-dibromopropane (1.05 equiv).

-

Prepare a solution of sodium ethoxide in absolute ethanol (2.0 equiv of sodium).

-

While stirring the malonate/dibromide mixture, add the sodium ethoxide solution portion-wise, maintaining the reaction temperature between 60-65 °C. Cooling may be necessary during the initial phase of the addition.

-

After the addition is complete, heat the reaction mixture at reflux for approximately 2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the mixture, add water to dissolve the precipitated sodium bromide, and remove the ethanol via distillation.

-

The resulting crude diethyl 1,1-cyclobutanedicarboxylate is then saponified by refluxing with an ethanolic solution of potassium hydroxide (2.2 equiv).

-

After saponification, the ethanol is removed, and the residue is dissolved in water. The aqueous solution is washed with ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of 1,1-cyclobutanedicarboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethyl acetate to yield the pure diacid.[1]

| Reactant | Equivalents | Molar Mass ( g/mol ) | Amount |

| Diethyl Malonate | 1.0 | 160.17 | (user defined) |

| 1,3-Dibromopropane | 1.05 | 201.86 | (user defined) |

| Sodium | 2.0 | 22.99 | (user defined) |

| Potassium Hydroxide | 2.2 | 56.11 | (user defined) |

Table 1: Stoichiometry for the Synthesis of 1,1-Cyclobutanedicarboxylic Acid.

Step 2: Reduction to 1,1-Bis(hydroxymethyl)cyclobutane

The dicarboxylic acid is then reduced to the corresponding diol. While various reducing agents can be employed, lithium aluminum hydride (LAH) is a common and effective choice for this transformation.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, typically 2-3 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the LAH suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,1-cyclobutanedicarboxylic acid (1.0 equiv) in anhydrous THF to the LAH suspension via an addition funnel. The addition should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclobutane, which can often be used in the next step without further purification.

Step 3: Iodination to this compound

The final step is the conversion of the diol to the diiodide. The Appel reaction, utilizing triphenylphosphine and iodine, is a mild and efficient method for this transformation.[7][8][9]

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve 1,1-bis(hydroxymethyl)cyclobutane (1.0 equiv) and triphenylphosphine (2.2 equiv) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine (2.2 equiv) in DCM to the stirred mixture. The characteristic dark color of iodine should dissipate as the reaction progresses.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, the reaction mixture is washed sequentially with aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.